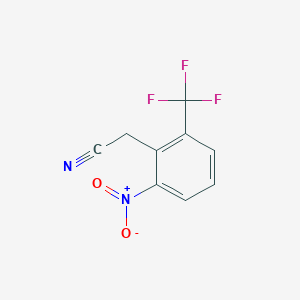

2-Nitro-6-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-nitro-6-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-3-8(14(15)16)6(7)4-5-13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWQVGJIDPGWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247477 | |

| Record name | 2-Nitro-6-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105003-99-4 | |

| Record name | 2-Nitro-6-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105003-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-6-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(trifluoromethyl)phenylacetonitrile typically involves the nitration of 6-(trifluoromethyl)phenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group to form corresponding amides or esters.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Amino-6-(trifluoromethyl)phenylacetonitrile.

Substitution: Amides or esters depending on the nucleophile used.

Oxidation: Nitroso derivatives or other oxidized products.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Nitro-6-(trifluoromethyl)phenylacetonitrile serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for further chemical modifications, making it a versatile building block in organic chemistry. For instance, it can be used to synthesize other complex organic compounds through reactions such as nucleophilic substitution and reduction processes .

| Reaction Type | Products | Conditions/Agents |

|---|---|---|

| Reduction | 2-Amino-6-(trifluoromethyl)phenylacetonitrile | Hydrogen gas with palladium on carbon |

| Nucleophilic Substitution | Amides or esters | Amines or alcohols in the presence of a base |

| Oxidation | Nitroso derivatives | Oxidizing agents like potassium permanganate |

Biological Research

Potential Biological Activity

Research has indicated that this compound exhibits potential biological activity, particularly in medicinal chemistry. The nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may interact with cellular components. This property is being explored for its implications in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways .

Medicinal Chemistry

Drug Development Applications

The compound is under investigation for its potential therapeutic applications. Its unique trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of drug candidates derived from it. Researchers are exploring its efficacy in developing new drugs aimed at various health conditions, including cancer and infectious diseases .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that require specific reactivity profiles. Its ability to participate in diverse chemical reactions makes it suitable for creating tailored materials with desired physical and chemical properties .

Mechanism of Action

The mechanism of action of 2-Nitro-6-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between 2-Nitro-6-(trifluoromethyl)phenylacetonitrile and related compounds:

Key Observations:

- Substituent Effects : The nitro group in the target compound enhances electron deficiency compared to analogs with only -CF₃ (e.g., 3- or 4-CF₃ derivatives) . This could increase reactivity in electrophilic aromatic substitution or catalysis.

- Dipole Moments: DFT studies on 2-(trifluoromethyl)phenylacetonitrile (Padmavathy & Seshadri, 2019) revealed a dipole moment of 4.12 Debye due to -CF₃’s electron-withdrawing effect . The addition of -NO₂ in the target compound likely amplifies this value.

- Steric Considerations: The proximity of -NO₂ and -CF₃ at positions 2 and 6 may introduce steric hindrance, affecting reaction pathways compared to para-substituted analogs.

Spectroscopic and Computational Insights

- Vibrational Spectroscopy : Padmavathy & Seshadri (2019) analyzed 2-(trifluoromethyl)phenylacetonitrile using DFT, identifying characteristic C≡N stretching at ~2240 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ . The nitro group in the target compound would introduce additional N-O stretching modes (~1350–1500 cm⁻¹).

- Natural Bond Orbital (NBO) Analysis: For 4-(trifluoromethyl)phenylacetonitrile, NBO studies highlighted charge delocalization from the nitrile to the aromatic ring, stabilized by -CF₃ . In the target compound, -NO₂ may further polarize the ring, altering charge distribution.

Thermodynamic and Solubility Trends

- Thermal Stability: MD simulations on 4-(trifluoromethyl)phenylacetonitrile suggested decomposition onset at ~250°C .

- Solubility: -CF₃ groups generally enhance lipophilicity, but -NO₂’s polar nature may counterbalance this. The target compound is likely less soluble in nonpolar solvents compared to 3- or 4-CF₃ analogs.

Biological Activity

2-Nitro-6-(trifluoromethyl)phenylacetonitrile (CAS No. 105003-99-4) is an organic compound notable for its unique functional groups, including a nitro group and a trifluoromethyl group. These characteristics contribute to its potential biological activity, making it a subject of interest in pharmacology and medicinal chemistry.

The compound's structure consists of a phenyl ring substituted with a nitro group and a trifluoromethyl group, along with an acetonitrile moiety. The presence of these groups enhances its lipophilicity and reactivity, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the trifluoromethyl group enhances membrane permeability, facilitating access to intracellular targets.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example, the compound exhibited a GI50 (the concentration required to inhibit cell growth by 50%) value of less than 10 µM across multiple tested lines, indicating potent antiproliferative activity .

Mechanisms of Cytotoxicity

The cytotoxic effects are believed to involve apoptosis induction through caspase activation pathways. For instance, treatment with the compound led to a significant increase in caspase-3 activity in A549 cells, suggesting that it promotes programmed cell death as part of its anticancer mechanism .

Comparative Analysis

When compared to similar compounds, such as 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile and 2-Phenylacetonitrile, this compound demonstrates enhanced reactivity and biological activity due to the synergistic effects of the nitro and trifluoromethyl groups.

Case Studies

- Study on Antiproliferative Effects : A study evaluated the effects of various derivatives of phenylacetonitriles on cancer cell lines. The results indicated that introducing specific functional groups significantly increased antiproliferative potency compared to unsubstituted analogs .

- Mechanistic Insights : Research involving structural modifications of related compounds revealed that alterations in substituents could lead to varying degrees of cytotoxicity and selectivity towards cancer cells, highlighting the importance of chemical structure in biological outcomes .

Q & A

Q. Key Considerations :

- Monitor reaction progress with TLC or GC-MS to avoid byproducts like dinitro derivatives .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm nitrile (-C≡N) stretch at ~2240 cm⁻¹ and nitro (-NO₂) asymmetric stretch at ~1520 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS should show [M]⁺ at m/z 234 (calculated for C₉H₅F₃N₂O₂) with fragments corresponding to -NO₂ or -CF₃ loss .

Advanced: How do electron-withdrawing substituents (-NO₂, -CF₃) influence reaction pathways in catalytic systems?

Answer:

The -NO₂ and -CF₃ groups synergistically activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For example:

- Catalytic Hydrogenation : The nitro group is preferentially reduced to -NH₂ over -CF₃, requiring Pd/C or Raney Ni under H₂ (1–3 atm).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling is hindered due to electron deficiency; use Buchwald-Hartwig conditions with strong electron-donating ligands (XPhos) .

Computational Insights :

DFT calculations show the -CF₃ group increases the LUMO energy, making the ring less susceptible to nucleophilic attack. Solvent effects (e.g., DMF vs. THF) further modulate reactivity .

Advanced: How can computational methods (DFT/MD) predict the compound’s thermal stability and reactivity?

Answer:

- Thermogravimetric Analysis (TGA) : Experimental TGA data (e.g., decomposition onset at ~250°C) can be validated via molecular dynamics (MD) simulations to assess bond dissociation energies.

- DFT Calculations :

Case Study : MD simulations of 4-(trifluoromethyl)phenylacetonitrile revealed that -CF₃ stabilizes the aromatic ring against thermal degradation by delocalizing electron density .

Advanced: How to resolve contradictions in reported reaction yields for nitration steps?

Answer:

Discrepancies often arise from:

Regioselectivity Issues : Competing meta vs. para nitration due to varying acid concentrations.

Byproduct Formation : Nitro group migration or di-nitration.

- Troubleshooting : Adjust stoichiometry (HNO₃:substrate ≤ 1:1) and employ scavengers (urea) to quench excess HNO₃ .

Advanced: What solvent systems optimize solvatochromic effects in photophysical studies?

Answer:

- Polar Protic Solvents (e.g., MeOH, H₂O): Induce red shifts in UV-Vis spectra due to hydrogen bonding with -CN and -NO₂ groups.

- Non-Polar Solvents (e.g., toluene): Enhance fluorescence quantum yield by reducing solvent relaxation effects.

Q. Experimental Protocol :

Measure absorbance/emission in solvents of varying polarity (Kamlet-Taft parameters).

Correlate Stokes shifts with solvent polarizability using Lippert-Mataga plots .

Advanced: How to assess electrochemical properties for applications in organic electronics?

Answer:

- Cyclic Voltammetry (CV) :

- Impedance Spectroscopy : Evaluate charge-carrier mobility in thin films.

Safety Note : Handle under inert atmosphere (Ar/N₂) due to moisture sensitivity of -CN groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.